octahydro-2H-quinolizin-1-ylmethyl 4-methoxybenzoate octahydro-2H-quinolizin-1-ylmethyl 4-methoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14541404
InChI: InChI=1S/C18H25NO3/c1-21-16-9-7-14(8-10-16)18(20)22-13-15-5-4-12-19-11-3-2-6-17(15)19/h7-10,15,17H,2-6,11-13H2,1H3
SMILES:
Molecular Formula: C18H25NO3
Molecular Weight: 303.4 g/mol

octahydro-2H-quinolizin-1-ylmethyl 4-methoxybenzoate

CAS No.:

Cat. No.: VC14541404

Molecular Formula: C18H25NO3

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

octahydro-2H-quinolizin-1-ylmethyl 4-methoxybenzoate -

Specification

Molecular Formula C18H25NO3
Molecular Weight 303.4 g/mol
IUPAC Name 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 4-methoxybenzoate
Standard InChI InChI=1S/C18H25NO3/c1-21-16-9-7-14(8-10-16)18(20)22-13-15-5-4-12-19-11-3-2-6-17(15)19/h7-10,15,17H,2-6,11-13H2,1H3
Standard InChI Key VXDPQMMZUVIUEI-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(=O)OCC2CCCN3C2CCCC3

Introduction

Octahydro-2H-quinolizin-1-ylmethyl 4-methoxybenzoate is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of esters, specifically featuring a quinolizidine ring and a 4-methoxybenzoate moiety. The quinolizidine framework is a bicyclic structure known for its presence in various natural products and synthetic pharmaceuticals, contributing to its biological properties.

Structural Components

The compound's structure includes:

  • Quinolizidine Ring: A bicyclic structure that contributes to the compound's biological properties.

  • 4-Methoxybenzoate Moiety: This functional group suggests potential interactions with biological targets, making it a subject of interest in drug development.

Synthesis

The synthesis of octahydro-2H-quinolizin-1-ylmethyl 4-methoxybenzoate typically involves multiple steps, starting with precursors such as 1,2,3,4-tetrahydroquinoline. The process includes alkylation and subsequent reactions to form the final product. Key techniques in the synthesis include careful control of reaction conditions to optimize yield and purity.

Potential Applications

Octahydro-2H-quinolizin-1-ylmethyl 4-methoxybenzoate has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Research into this compound may yield insights into improved efficacy and safety profiles for drugs.

Research Findings

While detailed pharmacodynamics and pharmacokinetics of octahydro-2H-quinolizin-1-ylmethyl 4-methoxybenzoate are not fully elucidated, compounds with similar quinolizidine structures have shown activity against certain types of cancer cells or pathogens. Further studies are required to clarify its mechanism of action and biological effects.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
Octahydro-2H-quinolizin-1-ylmethyl 4-methoxybenzoateCHNOQuinolizidine ring and 4-methoxybenzoate moiety
(1R)-octahydro-2H-quinolizin-1-ylmethyl {[4-(trifluoromethyl)phenyl]carbonyl}carbamateNot specifiedTrifluoromethyl group enhancing lipophilicity
Benzamide, 4-amino-5-chloro-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)-Not specifiedBenzamide core with chloro and methoxy substituents

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